molecular formula C14H9F3O B1304074 4'-Trifluoromethyl-biphenyl-3-carbaldehyde CAS No. 343604-24-0

4'-Trifluoromethyl-biphenyl-3-carbaldehyde

Cat. No. B1304074
M. Wt: 250.21 g/mol
InChI Key: JLQBHCYLEQJWCE-UHFFFAOYSA-N
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Description

The compound "4'-Trifluoromethyl-biphenyl-3-carbaldehyde" is a fluorinated organic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, properties, and applications, which can be extrapolated to understand "4'-Trifluoromethyl-biphenyl-3-carbaldehyde".

Synthesis Analysis

The synthesis of related fluorinated aromatic aldehydes often involves the use of reagents that can introduce the aldehyde functional group into the aromatic ring. For instance, the Vilsmeier-Haack reagent is used to synthesize a series of novel pyrazole carbaldehydes with a trifluoromethyl group on the phenyl ring . This method could potentially be adapted for the synthesis of "4'-Trifluoromethyl-biphenyl-3-carbaldehyde" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "4'-Trifluoromethyl-biphenyl-3-carbaldehyde" has been confirmed using techniques such as X-ray crystallography, NMR, and computational methods . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to predict the structure of "4'-Trifluoromethyl-biphenyl-3-carbaldehyde".

Chemical Reactions Analysis

Compounds with a carbaldehyde group are reactive and can participate in various chemical reactions. For example, they can undergo benzannulation reactions to form biaryl structures , react with primary amines to form imines , or engage in molecular rearrangements . These reactions are indicative of the potential reactivity of "4'-Trifluoromethyl-biphenyl-3-carbaldehyde" in forming new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic aldehydes are influenced by the presence of the trifluoromethyl group and the aldehyde functional group. The fluorine atoms can affect the electron distribution within the molecule, as seen in the molecular docking study of a related compound . The solvatochromic behavior of these compounds can also be studied to understand their photophysical properties in different solvents . These insights can be applied to predict the properties of "4'-Trifluoromethyl-biphenyl-3-carbaldehyde", such as its solubility, reactivity, and potential applications in nonlinear optics or as a pharmaceutical intermediate.

Scientific Research Applications

1. Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives

  • Application Summary: A series of biphenyl and dibenzofuran derivatives were designed and synthesized to act as potential antimicrobial agents against antibiotic-resistant bacteria .
  • Methods of Application: The compounds were synthesized by Suzuki-coupling and demethylation reactions .
  • Results: Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant .

2. Synthesis and Application of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • “4’-Trifluoromethyl-biphenyl-4-carbaldehyde” is a chemical compound with the molecular formula C14H9F3O . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
  • The compound has a molecular weight of 250.22 .
  • It is a solid at room temperature .
  • The compound is used for research purposes .
  • “4’-Trifluoromethyl-biphenyl-4-carbaldehyde” is a chemical compound with the molecular formula C14H9F3O . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
  • The compound has a molecular weight of 250.22 .
  • It is a solid at room temperature .
  • The compound is used for research purposes .

Safety And Hazards

The safety information available indicates that 4’-Trifluoromethyl-biphenyl-3-carbaldehyde is an irritant . The hazard statements include H302, and the precautionary statements include P280 and P305+P351+P338 .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQBHCYLEQJWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382229
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Trifluoromethyl-biphenyl-3-carbaldehyde

CAS RN

343604-24-0
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 343604-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mitsch, M Altenkämper, I Sattler… - Archiv der Pharmazie …, 2005 - Wiley Online Library
We recently described two novel aryl binding sites of farnesyltransferase. The 4‐ and 5‐arylsubstituted thienylacryloyl moieties turned out as appropriate substituents for our …
Number of citations: 8 onlinelibrary.wiley.com

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